molecular formula C8H11ClN2O2 B2518683 2-Chloro-N-(3-cyanooxolan-3-yl)propanamide CAS No. 2411286-09-2

2-Chloro-N-(3-cyanooxolan-3-yl)propanamide

Cat. No. B2518683
M. Wt: 202.64
InChI Key: KXQLMLUUSWLENM-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(3-cyanooxolan-3-yl)propanamide” is an organic compound. It likely contains a propanamide group, which is a functional group derived from propanoic acid where the hydroxyl group has been replaced by an amine .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid . The chloro group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

2-chloro-N-(3-cyanooxolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6(9)7(12)11-8(4-10)2-3-13-5-8/h6H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQLMLUUSWLENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOC1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyanooxolan-3-yl)propanamide

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